N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide
N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1028577
InChI:
InChI=1S/C20H20ClN3O2/c21-16-9-3-4-10-18(16)22-19(25)12-13-20(26)24-23-17-11-5-7-14-6-1-2-8-15(14)17/h1-4,6,8-10H,5,7,11-13H2,(H,22,25)(H,24,26)/b23-17+
SMILES:
C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1
Molecular Formula:
C20H20ClN3O2
Molecular Weight:
369.8 g/mol
N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide
CAS No.:
Cat. No.: VC1028577
Molecular Formula: C20H20ClN3O2
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O2 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-N//'-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]butanediamide |
| Standard InChI | InChI=1S/C20H20ClN3O2/c21-16-9-3-4-10-18(16)22-19(25)12-13-20(26)24-23-17-11-5-7-14-6-1-2-8-15(14)17/h1-4,6,8-10H,5,7,11-13H2,(H,22,25)(H,24,26)/b23-17+ |
| Standard InChI Key | MXXZFFBNVSACKE-HAVVHWLPSA-N |
| Isomeric SMILES | C1CC2=CC=CC=C2/C(=N/NC(=O)CCC(=O)NC3=CC=CC=C3Cl)/C1 |
| SMILES | C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1 |
| Canonical SMILES | C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator